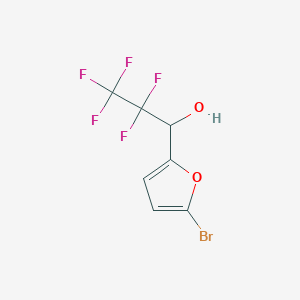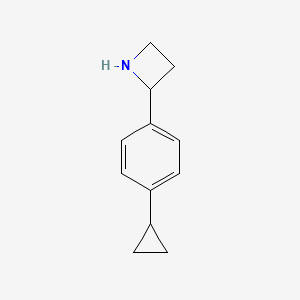
2-(4-Cyclopropylphenyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Cyclopropylphenyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure This compound is a derivative of azetidine, which is known for its significant ring strain and unique reactivity
准备方法
Synthetic Routes and Reaction Conditions: This method is efficient for creating functionalized azetidines, although it faces challenges due to the inherent reactivity of the imine and alkene components .
Industrial Production Methods: Industrial production of azetidines, including 2-(4-Cyclopropylphenyl)azetidine, often involves advanced synthetic methodologies such as metal-catalyzed reactions and strain-driven processes . These methods ensure high yields and purity, making them suitable for large-scale production.
化学反应分析
Types of Reactions: 2-(4-Cyclopropylphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of substituted azetidines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products: The major products formed from these reactions include various functionalized azetidines, which can be further utilized in different applications .
科学研究应用
2-(4-Cyclopropylphenyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Cyclopropylphenyl)azetidine involves its interaction with molecular targets through its nitrogen-containing ring structure. The ring strain in azetidines makes them highly reactive, allowing them to participate in various chemical reactions. These interactions can modulate biological pathways and enzyme activities, making the compound valuable in medicinal chemistry .
相似化合物的比较
Aziridines: These are three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: These five-membered rings are less strained and more stable than azetidines.
Uniqueness: 2-(4-Cyclopropylphenyl)azetidine stands out due to its four-membered ring structure, which balances reactivity and stability. The presence of the cyclopropyl group further enhances its chemical properties, making it a versatile compound for various applications .
属性
分子式 |
C12H15N |
|---|---|
分子量 |
173.25 g/mol |
IUPAC 名称 |
2-(4-cyclopropylphenyl)azetidine |
InChI |
InChI=1S/C12H15N/c1-2-9(1)10-3-5-11(6-4-10)12-7-8-13-12/h3-6,9,12-13H,1-2,7-8H2 |
InChI 键 |
JLYOBMUXTALQDZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CC=C(C=C2)C3CCN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


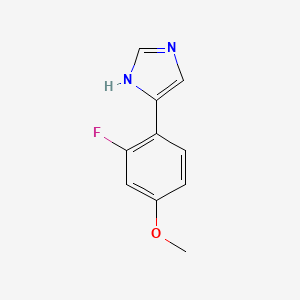
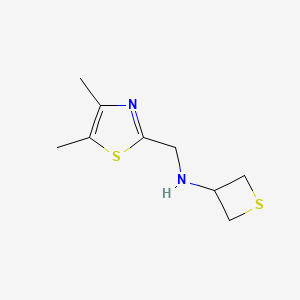
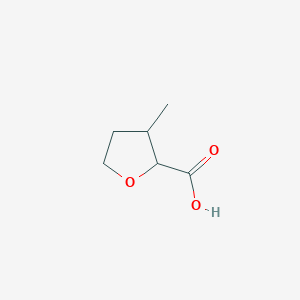
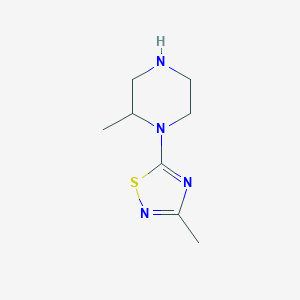
![(R)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a]azepin-6-yl)acetate](/img/structure/B13328292.png)
![3-(tert-Butoxycarbonyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c][1,8]naphthyridine-6-carboxylic acid](/img/structure/B13328304.png)
![4-(4-Methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B13328305.png)
![5-Methoxyoctahydrocyclopenta[c]pyrrole](/img/structure/B13328306.png)
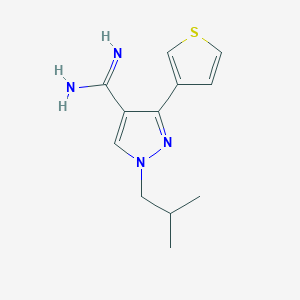


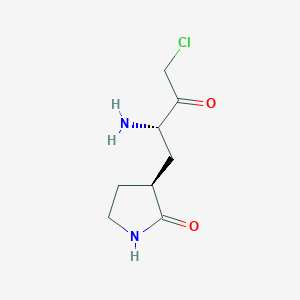
![tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate](/img/structure/B13328321.png)
